Spermidine Spermidine Spermidine is a triamine that is the 1,5,10-triaza derivative of decane. It has a role as a fundamental metabolite, a geroprotector and an autophagy inducer. It is a triamine and a polyazaalkane. It is a conjugate base of a spermidine(3+).
Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Spermidine is a natural product found in Camellia sinensis, Pseudomonas hydrogenovora, and other organisms with data available.
Spermidine is a polyamine derived from putrescine that is involved in many biological processes, including the regulation of membrane potential, the inhibition of nitric oxide synthase (NOS) and the induction of autophagy.
Spermidine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Saccharomyces cerevisiae.
A polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Brand Name: Vulcanchem
CAS No.: 124-20-9
VCID: VC21115732
InChI: InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
SMILES: C(CCNCCCN)CN
Molecular Formula: C7H19N3
Molecular Weight: 145.25 g/mol

Spermidine

CAS No.: 124-20-9

VCID: VC21115732

Molecular Formula: C7H19N3

Molecular Weight: 145.25 g/mol

* For research use only. Not for human or veterinary use.

Spermidine - 124-20-9

Description

Spermidine is a polyamine compound with the chemical formula C7H19N3, found in ribosomes and living tissues across various organisms, including plants, animals, and microorganisms . It plays a crucial role in numerous biological processes, including cell growth, proliferation, and death, as well as maintaining membrane potential and controlling intracellular pH and volume . Spermidine is synthesized from putrescine by the enzyme spermidine synthase and serves as a precursor to other polyamines like spermine and thermospermine .

Biological Functions

Spermidine is involved in several key biological functions:

Dietary Sources and Absorption

Spermidine is abundant in various foods, including:

Food ItemSpermidine Content (mg/kg)
Wheat Germ243
Soybean (Japanese, dried)207
Cheddar (1-year-old)199
Mushroom (Japanese)89
Rice Bran50
Chicken Liver48
Green Peas46
Mango30
Chickpea29
Cauliflower (cooked)25
Broccoli (cooked)25

Spermidine is primarily absorbed in the duodenum and proximal jejunum of the small intestine .

Health Benefits and Research Findings

Research highlights several health benefits associated with spermidine:

  • Longevity and Aging: Spermidine has been shown to extend lifespan in various organisms by inducing autophagy, reducing inflammation, and modulating lipid metabolism .

  • Cardiovascular Health: It is linked to lower blood pressure and may protect against heart aging .

  • Cancer Prevention: Spermidine exhibits antitumor properties and may aid in wound healing due to its antioxidant effects .

  • Neuroprotection: Spermidine's role in modulating neurotransmitter receptors suggests potential neuroprotective benefits .

Applications in Biotechnology and Medicine

Spermidine is used in various biotechnological applications:

  • Electroporation: It aids in DNA transfer into cells under electrical impulses .

  • Gene Gun Technology: Spermidine helps precipitate DNA onto microprojectiles for gene delivery .

  • PCR Reactions: It enhances specificity and reproducibility in Taq-mediated PCR by stabilizing DNA .

CAS No. 124-20-9
Product Name Spermidine
Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
IUPAC Name N'-(3-aminopropyl)butane-1,4-diamine
Standard InChI InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Standard InChIKey ATHGHQPFGPMSJY-UHFFFAOYSA-N
SMILES C(CCNCCCN)CN
Canonical SMILES C(CCNCCCN)CN
Appearance Assay:≥98%A neat oil
Boiling Point 129 °C at 1.40E+01 mm Hg
Melting Point < 25 °C
Physical Description Solid
Synonyms N1-(3-Aminopropyl)-1,4-butanediamine; N-(3-Aminopropyl)-1,4-butanediamine; 1,5,10-Triazadecane; 1,8-Diamino-4-azaoctane; 4-Azaoctane-1,8-diamine; N-(3-Aminopropyl)-1,4-diaminobutane; N-(3-Aminopropyl)-4-aminobutylamine; N-(4-Aminobutyl)-1,3-diamino
Reference Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 1102
Last Modified Aug 15 2023

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